(1-Ethyl-1h-pyrazol-4-yl)thiourea

説明

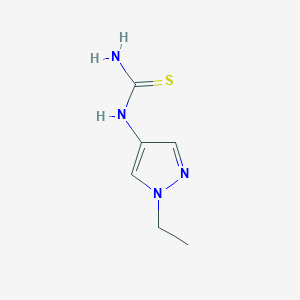

Structure

3D Structure

特性

IUPAC Name |

(1-ethylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-2-10-4-5(3-8-10)9-6(7)11/h3-4H,2H2,1H3,(H3,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWMQIZBZYHMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Ethyl-1H-pyrazol-4-yl)thiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, structure, and synthesis of (1-Ethyl-1H-pyrazol-4-yl)thiourea. As a molecule incorporating both a pyrazole and a thiourea moiety, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry for its diverse biological activities. This document serves as a foundational resource for professionals engaged in drug discovery and development, offering insights into the molecule's characteristics and potential applications.

Introduction: The Significance of Pyrazole-Thiourea Scaffolds

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design.[1][3] Similarly, thiourea derivatives, characterized by the presence of a C=S group flanked by two nitrogen atoms, are known to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, and antiviral properties.[4][5]

The combination of these two pharmacophores in a single molecular entity, as seen in this compound, presents a compelling strategy for the development of novel therapeutic agents. The unique electronic and structural features of this hybrid molecule may lead to enhanced biological activity and novel mechanisms of action.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C6H10N4S. Its structure consists of a pyrazole ring substituted with an ethyl group at the N1 position and a thiourea group at the C4 position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1153211-83-6 | [6][7] |

| Molecular Formula | C6H10N4S | [6] |

| Molecular Weight | 170.24 g/mol | [6] |

| SMILES | S=C(N)NC1=CN(CC)N=C1 | [6] |

| Predicted XLogP3 | 0.8 | (Predicted) |

| Predicted Boiling Point | 352.3 ± 25.0 °C | (Predicted) |

| Predicted Melting Point | 150-180 °C | (Estimated based on similar structures) |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | (Estimated) |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available precursors. The general strategy for synthesizing N-substituted thioureas from primary amines is well-established.[6][8]

Proposed Synthetic Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)-N'-benzoylthiourea

-

Reagents and Equipment:

-

1-Ethyl-1H-pyrazol-4-amine

-

Benzoyl isothiocyanate

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen or argon atmosphere setup

-

-

Procedure: a. To a solution of 1-Ethyl-1H-pyrazol-4-amine (1 equivalent) in anhydrous acetonitrile, add benzoyl isothiocyanate (1.1 equivalents) dropwise at room temperature under an inert atmosphere. b. Stir the reaction mixture at room temperature for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, the intermediate product, N-(1-Ethyl-1H-pyrazol-4-yl)-N'-benzoylthiourea, can be isolated by precipitation or evaporation of the solvent.

Causality behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the isothiocyanate and to ensure a clean reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Step 2: Hydrolysis to this compound

-

Reagents and Equipment:

-

N-(1-Ethyl-1H-pyrazol-4-yl)-N'-benzoylthiourea

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

-

Procedure: a. Suspend the crude N-(1-Ethyl-1H-pyrazol-4-yl)-N'-benzoylthiourea in a 10% aqueous sodium hydroxide solution. b. Heat the mixture to reflux for 2-4 hours. c. Monitor the hydrolysis by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and then neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product. e. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound. f. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System: The progress of each step can be reliably monitored by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as melting point determination, NMR, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed through a combination of spectroscopic methods. While specific data for this exact molecule is not published, the expected spectral characteristics can be inferred from analogous pyrazole-thiourea derivatives.[4][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets for the protons on the pyrazole ring, and broad singlets for the NH and NH₂ protons of the thiourea group. The chemical shifts of the pyrazole protons are influenced by the electronic nature of the substituents.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all six carbon atoms in the molecule. The C=S carbon of the thiourea group is expected to appear at a characteristic downfield shift (typically in the range of 180-190 ppm). Signals for the pyrazole ring carbons and the ethyl group carbons will also be present in their expected regions.

-

IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key absorption bands are expected for the N-H stretching of the thiourea group (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.[3][9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 170.24. Fragmentation patterns can provide further structural information.

Potential Applications and Biological Activity

The combination of the pyrazole and thiourea moieties suggests that this compound could exhibit a range of biological activities. Numerous studies on related pyrazole-thiourea derivatives have demonstrated their potential as:

-

Antimicrobial Agents: Pyrazole-based thiourea derivatives have shown promising activity against various bacterial and fungal strains.[5][11]

-

Anticancer Agents: The thiourea functional group is known to interact with various biological targets, and several pyrazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[1]

-

Antiviral Agents: Some thiourea derivatives have been investigated for their antiviral properties.[4]

The specific biological profile of this compound would require dedicated in vitro and in vivo studies. However, the existing literature on analogous compounds provides a strong rationale for its investigation as a potential therapeutic agent. The ethyl group at the N1 position may influence the compound's lipophilicity and, consequently, its pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure, combining the pharmacologically relevant pyrazole and thiourea scaffolds, suggests a high potential for diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its therapeutic potential.

References

-

DergiPark. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. 2022. [Link]

-

National Center for Biotechnology Information. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules. 2012;17(5):5139-5150. [Link]

-

MDPI. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. 2011;16(9):7482-7501. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. 2000. [Link]

-

Al-Nahrain Journal of Science. Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. 2024. [Link]

-

Columbus Chemical Industries. Safety Data Sheet. [Link]

-

Rasayan J. Chem. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. 2011;4(4):785-789. [Link]

-

MDPI. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules. 2023;28(8):3539. [Link]

-

PubMed. Synthesis and bioactivity of pyrazole acyl thiourea derivatives. 2012. [Link]

-

ResearchGate. Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. 2012. [Link]

-

Dana Bioscience. 1-(1-Ethyl-1H-pyrazol-4-yl)thiourea 1g. [Link]

-

Malaysian Journal of Analytical Sciences. SPECTROSCOPIC AND STRUCTURAL STUDY OF A SERIES OF PIVALOYLTHIOUREA DERIVATIVES. 2016;20(4):815-824. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijnrd.org [ijnrd.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thioureas - Wikipedia [en.wikipedia.org]

- 7. 1153211-83-6|1-(1-Ethyl-1H-pyrazol-4-yl)thiourea|BLD Pharm [bldpharm.com]

- 8. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 9. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (1-Ethyl-1H-pyrazol-4-yl)thiourea and its Derivatives

This guide provides a comprehensive overview of the synthetic strategies for preparing (1-Ethyl-1H-pyrazol-4-yl)thiourea and its diverse derivatives. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its combination with the thiourea moiety has yielded compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and strategies for diversification.

I. Strategic Overview: A Retrosynthetic Approach

The synthesis of the target thiourea and its derivatives hinges on a convergent strategy. The core structure is logically disconnected to reveal two key building blocks: a versatile pyrazole-based amine intermediate and a thiocarbonyl source. The primary synthetic challenge lies in the regioselective functionalization of the pyrazole ring to introduce the necessary amine handle at the C4 position.

Our retrosynthetic analysis outlines a multi-step pathway beginning with the construction of the 1-ethyl-1H-pyrazole ring, followed by functionalization at the 4-position to install an amino group, which is the immediate precursor to the final thiourea products.

Caption: Retrosynthetic pathway for this compound.

II. Part 1: Synthesis of the Key Intermediate: 1-Ethyl-1H-pyrazol-4-amine

The construction of the crucial amine intermediate is a multi-step process that begins with the formation of the pyrazole core, followed by regioselective nitration and subsequent reduction.

Step 1a: Synthesis of 1-Ethyl-1H-pyrazole

The synthesis of 1-substituted pyrazoles is well-established. A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[5][6] For the 1-ethyl derivative, ethylhydrazine is the reagent of choice.

Experimental Protocol:

-

Reaction Setup: To a solution of malondialdehyde tetraethyl acetal (1 equivalent) in ethanol, add ethylhydrazine sulfate (1 equivalent) and a stoichiometric amount of sodium acetate.

-

Cyclization: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 1-ethyl-1H-pyrazole can be purified by distillation or column chromatography.

Step 1b: Nitration of 1-Ethyl-1H-pyrazole

Electrophilic substitution on the pyrazole ring, such as nitration, preferentially occurs at the C4 position. This step introduces the nitrogen functionality that will be converted to the amine.

Experimental Protocol:

-

Reaction Setup: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Substrate: Add 1-ethyl-1H-pyrazole (1 equivalent) dropwise to the cooled nitrating mixture, ensuring the temperature does not exceed 5-10°C.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The solid precipitate of 1-ethyl-4-nitro-1H-pyrazole is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 1c: Reduction to 1-Ethyl-1H-pyrazol-4-amine

The final step in forming the key intermediate is the reduction of the nitro group to an amine. Standard reduction conditions, such as catalytic hydrogenation or reduction with metals in acidic media, are effective.[1]

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: Dissolve 1-ethyl-4-nitro-1H-pyrazole (1 equivalent) in ethanol or methanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 3-4 bar or a balloon) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-1H-pyrazol-4-amine. This product is often of sufficient purity for the next step, but can be further purified by chromatography if necessary.

III. Part 2: Synthesis of this compound

The conversion of the pyrazole amine to the parent thiourea can be achieved by reacting it with a thiocyanate salt under acidic conditions. This method generates isothiocyanic acid in situ, which then reacts with the amine.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-ethyl-1H-pyrazol-4-amine (1 equivalent) in a mixture of water and a co-solvent like ethanol.

-

Reagent Addition: Add potassium thiocyanate or ammonium thiocyanate (1.1 equivalents) to the solution, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 30°C.

-

Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Cool the mixture. The product may precipitate upon cooling. If not, neutralize the solution carefully with an aqueous base (e.g., sodium bicarbonate solution) to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to afford pure this compound.

IV. Part 3: Synthesis of N'-Substituted Thiourea Derivatives

A key advantage of this synthetic route is its adaptability for creating a diverse library of derivatives. The 1-ethyl-1H-pyrazol-4-amine intermediate can be readily reacted with a wide range of commercially available or custom-synthesized isothiocyanates (R-N=C=S) to produce N'-substituted thioureas.[3][4][7] This approach allows for systematic modification of the structure to explore structure-activity relationships (SAR).

Caption: Diversification strategy for synthesizing thiourea derivatives.

General Protocol for N'-Substituted Derivatives:

-

Reaction Setup: Dissolve 1-ethyl-1H-pyrazol-4-amine (1 equivalent) in a suitable aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane.

-

Isothiocyanate Addition: Add the desired isothiocyanate (1-1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction is typically complete within this timeframe and can be monitored by TLC.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane) or by column chromatography on silica gel.

| Entry | R-Group in Isothiocyanate | Expected Product Name | Potential Application Area |

| 1 | Phenyl | 1-(1-Ethyl-1H-pyrazol-4-yl)-3-phenylthiourea | Antimicrobial[1] |

| 2 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)thiourea | Anticancer[3] |

| 3 | Benzoyl | 1-Benzoyl-3-(1-ethyl-1H-pyrazol-4-yl)thiourea | Antifungal[7] |

| 4 | Ethyl | 1-Ethyl-3-(1-ethyl-1H-pyrazol-4-yl)thiourea | Agrochemical[8] |

V. Structural Characterization

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. Look for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and C=O stretching for acyl derivatives (around 1670 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the pyrazole ring protons, the ethyl group (a triplet and a quartet), and the N-H protons of the thiourea moiety (broad singlets). The chemical shifts of the N-H protons can vary depending on the solvent and concentration.[7]

-

¹³C NMR: The thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region, typically around 180 ppm.[7]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

VI. Conclusion

The synthesis of this compound and its derivatives is a robust and flexible process, leveraging fundamental reactions in heterocyclic chemistry. The key to a successful synthesis is the efficient preparation of the 1-ethyl-1H-pyrazol-4-amine intermediate. This intermediate serves as a versatile platform for diversification, allowing for the creation of extensive libraries of novel thiourea derivatives for evaluation in drug discovery and agrochemical research. The methodologies described herein are based on established and reliable chemical transformations, providing a solid foundation for further exploration in this promising area of medicinal chemistry.

References

-

Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5138-5150. Available at: [Link][7][9][10][11]

-

Patel, R. V., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(1), 114-127. Available at: [Link][1][2]

-

Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available at: [Link][8][12]

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals Special Issue. Available at: [Link][13]

-

Khan, I., et al. (2020). Synthesis, biological evaluation, and docking studies of new pyrazole-based thiourea and sulfonamide derivatives as inhibitors of nucleotide pyrophosphatase/phosphodiesterase. Bioorganic Chemistry, 99, 103783. Available at: [Link][3]

-

Saeed, A., & Abbas, N. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available at: [Link]

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI Special Issue. Available at: [Link]

-

Rotondo, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(8), 903-926. Available at: [Link][14]

-

Gomaa, A. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Sulfur Chemistry, 44(6), 724-743. Available at: [Link][4]

-

Atvin, K., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. Available at: [Link][15]

-

Lokhande, P. D., & Sakate, S. S. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 346-352. Available at: [Link][5]

-

Dadras, A., & Shaneh, M. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available at: [Link][6]

-

El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link][16]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][17]

Sources

- 1. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, biological evaluation, and docking studies of new pyrazole-based thiourea and sulfonamide derivatives as inhibitors of nucleotide pyrophosphatase/phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. sid.ir [sid.ir]

- 7. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives [mdpi.com]

- 11. Synthesis and bioactivity of pyrazole acyl thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazole synthesis [organic-chemistry.org]

The Pyrazole Thiourea Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural amalgamation of a pyrazole ring and a thiourea moiety has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of pyrazole thiourea derivatives, delving into their synthesis, diverse pharmacological applications, and the underlying mechanisms of action. With a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. Detailed experimental protocols for the evaluation of these biological activities are provided, alongside illustrative diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Chemical Synergy of Pyrazole and Thiourea

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its structural versatility allows for facile functionalization, enabling the modulation of physicochemical properties and biological targets.[1] The thiourea functional group, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms, is a potent hydrogen bond donor and acceptor.[3] This capacity for strong intermolecular interactions with biological macromolecules, such as enzymes and receptors, makes it a valuable pharmacophoric element.[3]

The conjugation of these two moieties results in pyrazole thiourea compounds, a class of molecules that has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][3] This guide will explore these activities in detail, providing both the theoretical framework and practical methodologies for their investigation.

Synthetic Strategies for Pyrazole Thiourea Derivatives

The synthesis of pyrazole thiourea derivatives typically involves a multi-step process. A common and efficient route begins with the synthesis of a substituted pyrazole core, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The resulting pyrazole can then be functionalized to introduce an amine group, which serves as a precursor for the thiourea moiety.

A general synthetic scheme is outlined below:

Some pyrazole-containing compounds have also been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a key role in tumor growth and progression.

[5]#### 4.2. Representative Anticancer Data

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5, 6, 8 | HCT-116 (Colon) | 2.29 - 9.71 | |

| 6g | A549 (Lung) | 1.537 | |

| 6d | A549 (Lung) | 5.176 | |

| 10b | H460 (Lung) | 0.75 | |

| 10b | MCF-7 (Breast) | 4.21 | |

| 10b | A549 (Lung) | 2.83 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

Test compound (pyrazole thiourea derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. 2[1]. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). 3[1]. MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. 4[1][2]. Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. 5[1][2]. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 6[1][6]. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole derivatives are known for their anti-inflammatory properties, with some, like celecoxib, being widely used as nonsteroidal anti-inflammatory drugs (NSAIDs). P[7][8]yrazole thiourea compounds have also demonstrated significant anti-inflammatory potential.

[3][9]#### 5.1. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at sites of inflammation and is responsible for the production of prostaglandins, key mediators of inflammation and pain. B[9][10]y inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, thereby alleviating inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (typically 1% w/v in sterile saline)

-

Test compound formulated in a suitable vehicle

-

Positive control (e.g., indomethacin or diclofenac sodium)

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide them into groups: a control group (vehicle), a positive control group, and one or more test groups receiving different doses of the pyrazole thiourea compound.

-

Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal. 4[11][12]. Measurement of Paw Edema: Measure the paw volume or thickness of each animal at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers. 5[12]. Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. This is determined by the reduction in the increase in paw volume.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of pyrazole thiourea compounds to interact with the active sites of enzymes makes them attractive candidates for the development of specific enzyme inhibitors for various therapeutic applications.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori, the primary cause of stomach ulcers. P[13]yrazole thiourea derivatives have been identified as potent urease inhibitors.

[14]Experimental Protocol: In Vitro Urease Inhibition Assay

This assay typically measures the amount of ammonia produced from the enzymatic breakdown of urea.

Materials:

-

Urease enzyme

-

Urea solution

-

Phosphate buffer

-

Test compound

-

Thiourea (standard inhibitor)

-

Reagents for ammonia detection (e.g., phenol-hypochlorite method)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, urease enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor. 2[13]. Incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the urea solution. Incubate at 37°C for a defined time. 4[15]. Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using a colorimetric method, such as the Berthelot (indophenol) method, which forms a colored product that can be measured spectrophotometrically. 5[13]. Calculation of Inhibition: Calculate the percentage of urease inhibition for each concentration of the test compound. The IC50 value can then be determined.

Conclusion and Future Perspectives

Pyrazole thiourea compounds represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory actions, underscores their potential for the development of novel therapeutic agents. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the fine-tuning of their activity and selectivity towards specific biological targets.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular interactions and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and, eventually, clinical applications.

-

Molecular Docking and Computational Studies: To guide the rational design of new derivatives with improved pharmacological properties.

[16][17]The continued exploration of the pyrazole thiourea scaffold holds significant promise for addressing unmet medical needs and contributing to the development of the next generation of therapeutics.

References

- Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing.

- Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. PMC.

- Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. PubMed.

- Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online.

- Pharmacological Activities of Pyrazole and Its Derivatives A Review.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC.

- Synthesis, biological evaluation and molecular docking studies of pyrazole derivatives coupling with a thiourea moiety as novel CDKs inhibitors. PubMed.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.

- Biological Applications of Thiourea Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.

- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological.

- Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. RSC Publishing.

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu

- Pyrazole as an anti-inflammatory scaffold.

-

Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. RSC Publishing. [Link]

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- New Pyrazolyl Thioureas Active against the Staphylococcus Genus. PMC.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Synthesis and Bioactivity of Pyrazole Acyl Thiourea Deriv

-

Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

-

Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. eScholarship.org. [Link]

-

Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. BPS Bioscience. [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

-

Molecular docking interactive profile of the compound 13 (ball and...). ResearchGate. [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

-

Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones and their pyrazole-thiazolidinone conjugates. PubMed. [Link]

-

In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. asm.org [asm.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. pdb.apec.org [pdb.apec.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Synthesis, biological evaluation and molecular docking studies of pyrazole derivatives coupling with a thiourea moiety as novel CDKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.co.jp [abcam.co.jp]

- 16. researchgate.net [researchgate.net]

- 17. ijpbs.com [ijpbs.com]

An In-Depth Technical Guide on the Solubility and Stability of (1-Ethyl-1H-pyrazol-4-yl)thiourea in Different Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of the novel compound, (1-Ethyl-1H-pyrazol-4-yl)thiourea. While specific experimental data for this exact molecule is not yet widely published, this document will equip researchers, scientists, and drug development professionals with the necessary framework to conduct a thorough evaluation. We will delve into the theoretical underpinnings of solubility and stability, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific principles for heterocyclic compounds of this class.

The structure of this compound, featuring a substituted pyrazole ring and a thiourea moiety, presents a unique combination of functional groups that influence its behavior in various solvent systems. The pyrazole ring, an aromatic heterocycle, can participate in various intermolecular interactions, while the thiourea group introduces possibilities for hydrogen bonding and potential instabilities.[1][2] A systematic investigation of its properties is therefore crucial for any future development efforts.

Part 1: Understanding the Physicochemical Landscape of this compound

The Influence of Molecular Structure on Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and a solution. For this compound, several structural features will govern its solubility profile:

-

The Pyrazole Moiety: Pyrazole itself is a weakly basic compound.[1] The presence of nitrogen atoms allows for hydrogen bonding, which can influence its solubility in polar solvents.[3] However, the overall aromatic character of the ring can also contribute to solubility in organic solvents.[4][5] The ethyl group at the N1 position will increase the lipophilicity of the molecule, likely favoring solubility in less polar organic solvents.

-

The Thiourea Moiety: The thiourea group, with its sulfur and nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor. This functionality can enhance solubility in polar protic solvents. However, thiourea derivatives can also exhibit strong intermolecular hydrogen bonding in the solid state, leading to high crystal lattice energy and consequently, lower solubility.[6]

-

Combined Effects: The interplay between the lipophilic ethyl-pyrazole portion and the polar thiourea group makes predicting the exact solubility challenging without experimental data. It is plausible that the compound will exhibit moderate solubility in a range of solvents, with the specific profile being highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH (for aqueous solutions).

Factors Affecting Chemical Stability

The chemical stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time.[7] For this compound, potential degradation pathways may involve:

-

Hydrolysis: The thiourea moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding urea derivative or other degradation products.

-

Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, which can be promoted by exposure to oxidative agents, light, or even atmospheric oxygen over extended periods.

-

Photodegradation: Aromatic heterocyclic compounds can sometimes be sensitive to light, leading to photochemical degradation.

-

Thermal Degradation: Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The pyrazole ring itself is generally stable but can be susceptible to degradation under harsh conditions.[1]

Part 2: Experimental Protocols for Solubility and Stability Assessment

A systematic approach to evaluating the solubility and stability of this compound is essential. The following sections outline detailed protocols for these assessments.

Solubility Determination

The choice of method for solubility determination often depends on the stage of drug development and the required throughput. For a foundational understanding, the shake-flask method followed by HPLC quantification is a reliable approach.[8]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[9][10]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation:

The results should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and pathways.[11][12][13] These studies are conducted under conditions more severe than accelerated stability testing and are essential for developing stability-indicating analytical methods.[14][15]

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., in a 50:50 acetonitrile:water mixture)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the compound to the following conditions in separate experiments:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a set time.

-

Oxidation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solution and solid compound in an oven at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before HPLC analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. A PDA detector can help to assess peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Quantify the amount of remaining parent compound and any major degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]

Data Presentation:

Summarize the findings in a table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60 | ||

| 0.1 M NaOH | 24 h | RT | ||

| 3% H₂O₂ | 24 h | RT | ||

| Thermal (Solid) | 48 h | 80 | ||

| Thermal (Solution) | 48 h | 80 | ||

| Photolytic (Solid) | ICH Q1B | 25 | ||

| Photolytic (Solution) | ICH Q1B | 25 |

Part 3: Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for solubility determination.

Caption: Workflow for forced degradation studies.

Conclusion

The solubility and stability of this compound are critical parameters that will profoundly influence its potential as a drug candidate. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can generate the essential data needed to understand the compound's behavior in various environments. This knowledge is not only fundamental for lead optimization and formulation development but also a prerequisite for regulatory submissions. A thorough and early characterization of solubility and stability will undoubtedly pave the way for a more efficient and successful drug development process.

References

- Pyrazole - Solubility of Things.

- dealing with poor solubility of pyrazole deriv

- Improving solubility of pyrazole deriv

- Development of forced degradation and stability indic

- Forced Degradation Studies for Stability - Nelson Labs.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Forced Degradation Study as per ICH Guidelines: Wh

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology.

- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.

- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed.

- Stability Testing of Pharmaceutical Products.

- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regul

- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.

- 4-methylpyrazole | Solubility of Things.

- Chemical vs.

- Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI.

- Compound solubility measurements for early drug discovery | Comput

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed.

- HPLC Method for Analysis of Thiourea on Primesep P Column - SIELC Technologies.

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC.

- Solubility estimation and rapid structural characterization of small molecule drugs in polymers - Purdue e-Pubs.

- Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr - bioRxiv.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- Determination of thiourea dioxide in rice, flour and their products by hydrophilic chromatographic column high performance liquid chrom

- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.

- Solubility of thiourea at different temperatures and pH values.

- Safety d

- Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15)

- Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF - ResearchG

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchG

- Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K - INIS-IAEA.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC.

- Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + W

- Thiourea - Sciencemadness Wiki.

- Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework - ACS Public

- Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process - PMC.

- RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents - ResearchG

- Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC.

- 1-(1-Ethyl-1H-pyrazol-4-yl)thiourea 1g - Dana Bioscience.

- 1153211-83-6|1-(1-Ethyl-1H-pyrazol-4-yl)thiourea - BLDpharm.

- (1H-pyrazol-4-ylsulfonylamino)thiourea | C4H7N5O2S2 | CID 65214535 - PubChem.

- New Pyrazolyl Thioureas Active against the Staphylococcus Genus - PMC.

- Thiourea - AERU - University of Hertfordshire.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. HPLC Method for Analysis of Thiourea on Primesep P Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pharmtech.com [pharmtech.com]

Advanced Technical Guide: Discovery and History of Pyrazolyl Thiourea Derivatives

Executive Summary

This technical guide explores the evolution, synthesis, and pharmacological significance of pyrazolyl thiourea derivatives . Merging the privileged pyrazole scaffold with the flexible, hydrogen-bonding thiourea linker has created a robust class of bioactive molecules. Originally explored for agrochemical applications, this hybrid pharmacophore has become a cornerstone in modern oncology, particularly as Type II kinase inhibitors targeting VEGFR, EGFR, and Aurora kinases.

The Pharmacophore: Why Pyrazolyl Thiourea?

The success of pyrazolyl thiourea derivatives stems from the synergistic properties of their two core components. This "hybrid pharmacophore" approach allows for dual-action mechanisms and optimized binding kinetics.

Structural Synergy

-

The Pyrazole Ring (Hinge Binder): The nitrogen-rich 5-membered ring mimics the adenine base of ATP. In kinase inhibitors, the pyrazole nitrogens often form critical hydrogen bonds with the "hinge region" of the kinase active site (e.g., interacting with the backbone of residues like Glu or Met).

-

The Thiourea Linker (The "Switch" Control): The thiourea moiety (–NH–CS–NH–) serves as a rigid yet adaptable linker.

-

H-Bonding: It acts as a dual hydrogen bond donor/acceptor, often interacting with the conserved Glu (on the

C-helix) and Asp (of the DFG motif) residues. -

Conformational Control: It facilitates the stabilization of the "DFG-out" inactive kinase conformation, a hallmark of high-specificity Type II inhibitors.

-

Historical Evolution: From Dyes to Targeted Therapy

The trajectory of pyrazolyl thioureas illustrates a shift from industrial utility to precision medicine.

Timeline of Discovery

-

1883 (The Foundation): Ludwig Knorr synthesizes the first pyrazole derivative (antipyrine) while searching for quinine substitutes. This establishes the synthetic accessibility of the ring system via the condensation of hydrazines with

-keto esters (Knorr Synthesis). -

1950s-1970s (Agrochemical Era): Pyrazole derivatives find extensive use as herbicides and fungicides. The introduction of thiourea groups is initially explored to enhance lipophilicity and soil stability for pest control.

-

1990s (The Kinase Revolution): The discovery that p38 MAP kinase inhibitors could treat inflammatory diseases triggers a search for urea/thiourea scaffolds. Researchers identify that replacing the urea oxygen with sulfur (thiourea) alters solubility and binding affinity.

-

2006-2008 (Clinical Breakthroughs - AT9283): The discovery of AT9283 (Astex Pharmaceuticals) marks a pivotal moment. This pyrazole-urea (structurally related to thioureas) compound demonstrates potent inhibition of Aurora kinases A/B and JAK2. It validates the pyrazole-linker-aryl motif as a "privileged structure" for multi-targeted kinase inhibition.[1]

-

2020s (Hybrid Inhibitors): Recent medicinal chemistry focuses on "hybrid" molecules. For example, combining the pyrazole core with motifs from approved drugs like Sorafenib or Erlotinib via a thiourea linker to overcome resistance mutations (e.g., EGFR T790M).

Technical Synthesis Protocol

The following protocol details the synthesis of a 1-(substituted)-3-(1H-pyrazol-3-yl)thiourea , a representative scaffold for VEGFR-2 inhibition. This protocol is designed to be self-validating through specific visual and spectroscopic checkpoints.

Experimental Workflow (DOT Visualization)

Figure 1: Step-wise synthesis workflow for pyrazolyl thiourea derivatives.

Detailed Protocol: Thiourea Coupling

Objective: Synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-phenylthiourea.

Reagents:

-

3-Amino-5-methyl-1-phenylpyrazole (1.0 equiv)

-

Phenyl isothiocyanate (1.1 equiv)

-

Ethanol (Absolute, anhydrous)

-

Catalyst: Triethylamine (TEA) (0.1 equiv) - Optional, speeds up nucleophilic attack.

Step-by-Step Methodology:

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methyl-1-phenylpyrazole (1.73 g, 10 mmol) in absolute ethanol (20 mL).

-

Causality: Anhydrous conditions prevent the hydrolysis of isothiocyanate into an amine, which would ruin stoichiometry.

-

-

Addition: Add phenyl isothiocyanate (1.49 g, 11 mmol) dropwise over 5 minutes while stirring at room temperature.

-

Self-Validation Check: The solution should remain clear initially. If turbidity occurs immediately, check solvent dryness.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower R_f) should disappear, and a new, less polar spot (higher R_f) should appear.

-

-

Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates spontaneously upon cooling. If not, pour the mixture onto crushed ice (50 g) and stir vigorously for 15 minutes.

-

Purification: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate. Recrystallize from ethanol/DMF mixtures if high purity (>99%) is required for biological assays.

Characterization Standards (Validation):

-

IR Spectroscopy: Look for the disappearance of the sharp isothiocyanate peak (~2100 cm⁻¹) and the appearance of the C=S stretch (1100–1200 cm⁻¹) and dual N-H stretches (3200–3400 cm⁻¹).

-

¹H NMR (DMSO-d₆): Two distinct singlets for the thiourea protons (–CSNH ) typically appear downfield at δ 9.0–11.0 ppm , which are D₂O exchangeable.

Mechanism of Action: Kinase Inhibition Logic

Pyrazolyl thioureas are predominantly designed as Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active conformation (DFG-in), Type II inhibitors stabilize the inactive (DFG-out) conformation, offering higher selectivity.

Binding Mode Visualization

Figure 2: Interaction map of a pyrazolyl thiourea inhibitor within the kinase active site.[6]

Biological Activity Spectrum

The versatility of the scaffold allows for tuning against specific targets:

-

Anticancer: Inhibition of VEGFR-2 (angiogenesis), EGFR (proliferation), and Aurora Kinases (mitosis). The thiourea linker is critical here for bridging the ATP site to the allosteric hydrophobic pocket.

-

Antimicrobial: The thiourea moiety can chelate metal ions essential for bacterial enzyme function, or interact with fungal cell wall synthesis pathways.

-

Antiviral: Recent studies (e.g., Chem. Biol. Drug Des., 2010) indicate activity against the HIV-1 capsid protein , where the molecule interferes with assembly/disassembly kinetics.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in recent literature (e.g., Bioorg. Chem. 2024, J. Med. Chem.).[2][4][5][7][8][9][10][11][12]

| Structural Modification | Target Effect | Mechanistic Insight |

| Pyrazole N1-Phenyl | Increases Potency | Fits into the hydrophobic pocket adjacent to the hinge region. |

| Thiourea (C=S) | High H-Bonding | Stronger H-bond donor than urea (C=O) due to acidity; critical for DFG interaction. |

| Terminal Aryl-CF₃ | Increases Stability | Metabolic stability + hydrophobic interaction in the allosteric pocket. |

| C3-Methyl Group | Steric Clash/Fit | Small groups (Me) are tolerated; bulky groups here often abolish hinge binding. |

References

-

Discovery of Novel Pyrazole Based Urea/Thiourea Derivatives. Bioorganic Chemistry, 2024. Link

-

Fragment-Based Discovery of AT9283. Journal of Medicinal Chemistry, 2008. Link

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 2024. Link

-

Structure-Activity Relationships of Thiourea Derivatives as Dual Inhibitors. Chem Biol Drug Des, 2010. Link

-

New Series of VEGFR-2 Inhibitors. Dove Medical Press, 2022. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and bioactivity of pyrazole acyl thiourea derivatives [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Novel Pyrazole Acyl Thiourea Skeleton Analogue as Potential Herbicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: In Vitro Evaluation of (1-Ethyl-1h-pyrazol-4-yl)thiourea in Oncology

Abstract & Chemical Context

(1-Ethyl-1h-pyrazol-4-yl)thiourea represents a privileged scaffold in medicinal chemistry, combining a pyrazole core—frequently found in kinase inhibitors like Crizotinib—with a thiourea moiety. Thiourea derivatives are potent chelators and hydrogen-bond donors, often implicated in the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as carbonic anhydrases.

This guide provides a standardized workflow for evaluating the anticancer potential of this compound. Unlike generic protocols, this document addresses the specific physicochemical challenges of pyrazole-thiourea hybrids, including solubility limits, oxidative instability of the thiourea sulfur, and interference with colorimetric assays.

Key Compound Properties

| Property | Detail | Implication for Protocol |

| Pharmacophore | Pyrazole-Thiourea Hybrid | Likely targets: EGFR, Topoisomerase II, or Tubulin polymerization. |

| Solubility | Hydrophobic (LogP ~0.5–1.5) | Requires DMSO for stock; aqueous precipitation risk >100 µM. |

| Stability | Thiourea is oxidation-prone | Critical: Fresh stock preparation is mandatory. Avoid repeated freeze-thaw cycles. |

| Molecular Weight | ~170.2 g/mol | Small molecule; rapid cellular uptake expected. |

Compound Preparation & Handling[1][2][3][4][5]

Objective: Ensure consistent dosing and prevent compound degradation.

Stock Solution Preparation

The thiourea moiety is susceptible to oxidative desulfurization in solution over time.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

-

Concentration: Prepare a 20 mM master stock.

-

Calculation: Dissolve 3.4 mg of compound in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (thioureas are light-sensitive). Store at -20°C .

-

Shelf-life: Use within 1 month. Discard if precipitate or color change (yellowing) occurs.

-

Working Solutions

-

Vehicle Control: Culture media with 0.5% DMSO.

-

Dilution Series: Perform serial dilutions in DMSO first, then dilute 1:200 into media to keep final DMSO concentration constant (0.5%) across all doses.

-

Warning: Do not dilute directly from 20 mM stock into aqueous media for high concentrations (>100 µM) as the pyrazole core may precipitate.

Protocol A: Cytotoxicity Screening (MTT Assay)[5]

Rationale: The MTT assay measures mitochondrial dehydrogenase activity. While standard, thiourea compounds can sometimes chemically reduce tetrazolium salts, leading to false positives. This protocol includes a specific "Cell-Free Control" to rule this out.

Experimental Design

-

Cell Lines:

-

Solid Tumors: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1]

-

Control: HEK293 (Embryonic Kidney) or HFF-1 (Fibroblasts) to determine the Selectivity Index (SI).

-

-

Positive Control: Doxorubicin (1 µM) or Cisplatin (10 µM).

-

Dose Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

Step-by-Step Workflow

-

Seeding:

-

Seed tumor cells at 3,000–5,000 cells/well in 96-well plates.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Remove old media. Add 100 µL fresh media containing the compound dilutions.

-

Critical Step: Include 3 wells with media + compound only (no cells) at the highest concentration (100 µM) to check for chemical interaction with MTT.

-

-

Incubation:

-

Incubate for 48 to 72 hours . (Pyrazoles often act as cytostatics; 24h is insufficient).

-

-

Readout:

-

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

-

Remove media carefully.

-

Solubilize formazan crystals with 100 µL DMSO.

-

Read Absorbance at 570 nm (Reference: 630 nm).

-

Data Visualization (Workflow)

Figure 1: Linear workflow for high-throughput cytotoxicity screening of thiourea derivatives.

Protocol B: Mechanistic Validation (Apoptosis & Cycle Arrest)

Rationale: Pyrazole-thiourea hybrids frequently induce apoptosis via the intrinsic mitochondrial pathway or arrest cells in the G2/M phase (tubulin interference).

Annexin V-FITC / PI Staining

-

Treatment: Treat 1x10⁶ cells in 6-well plates with the IC₅₀ concentration (determined in Protocol A) for 24 hours.

-

Harvesting: Collect media (floating cells) and trypsinized adherent cells. Do not harsh vortex (prevents false positive PS exposure).

-

Staining:

-

Wash 2x with cold PBS.

-

Resuspend in 100 µL Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min in the dark at RT.

-

-

Flow Cytometry Analysis:

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Putative Mechanism of Action (Pathway)

Based on structural homology to known pyrazole-thiourea kinase inhibitors (e.g., EGFR inhibitors), the following signaling cascade is the primary hypothesis for validation.

Figure 2: Hypothesized Mechanism of Action. The compound likely acts as a dual-modulator: inhibiting survival signaling (RTK/Akt) and inducing oxidative stress, converging on Caspase-dependent apoptosis.

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.

Selectivity Index (SI)

A critical metric for drug development potential.

-

SI > 10: Highly selective (Promising candidate).

-

SI < 2: General toxin (Likely fails safety profiles).

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Precipitation in wells | Compound is hydrophobic; concentration >100 µM. | Check wells under microscope before adding MTT. If crystals exist, lower max dose or increase serum to 10%. |

| High Background (MTT) | Thiourea reducing MTT chemically. | Use the "Cell-Free Control" described in Protocol A. If positive, switch to Resazurin (Alamar Blue) or ATP (CellTiter-Glo) assays. |

| Inconsistent IC50 | Oxidation of stock solution. | Prepare fresh stock. Purge vials with nitrogen gas if storing for >1 week. |

References

-

Pyrazole-Thiourea Hybrids as EGFR Inhibitors: Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry.

-

General Cytotoxicity Protocols (NCI-60): National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology.[2]

-

Thiourea Derivatives and Apoptosis: Abbas, S. Y., et al. (2020).[2] Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety.[3] European Journal of Medicinal Chemistry.

-

MTT Assay Interference by Reducing Agents: Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.

Sources

Molecular docking studies of (1-Ethyl-1h-pyrazol-4-yl)thiourea with target proteins

Abstract

This application note details a standardized protocol for the molecular docking of (1-Ethyl-1H-pyrazol-4-yl)thiourea , a privileged hybrid scaffold combining the pharmacophoric features of pyrazole (kinase inhibition) and thiourea (hydrogen bonding donor/acceptor capability). We explore the dual-therapeutic potential of this ligand by profiling its binding affinity against EGFR (Epidermal Growth Factor Receptor) for anticancer applications and DNA Gyrase B for antibacterial efficacy. This guide provides a self-validating workflow using AutoDock Vina, emphasizing ligand tautomerism, active site definition, and post-docking interaction analysis.

Introduction: The Hybrid Pharmacophore

The this compound molecule represents a "fragment-based" lead structure. Its biological relevance stems from two distinct structural motifs:[1]

-

1-Ethyl-1H-pyrazole Core: A bioisostere of imidazole/pyrrole, commonly found in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The N1-ethyl group provides lipophilicity, facilitating penetration into hydrophobic pockets (e.g., the "gatekeeper" region of kinases).

-

Thiourea Moiety (-NH-CS-NH-): A versatile linker capable of forming bidentate hydrogen bonds with amino acid residues (e.g., Asp, Glu) and coordinating with metal ions (e.g., Zn²⁺ in metalloenzymes like Carbonic Anhydrase).

Target Selection Rationale

-

Target A: EGFR (Kinase Domain): Overexpressed in non-small cell lung cancer (NSCLC). Pyrazole derivatives are known to occupy the ATP-binding pocket, forming H-bonds with the hinge region (Met793).

-

Target B: DNA Gyrase B (ATPase Domain): Essential for bacterial DNA replication. Thiourea derivatives have shown efficacy by competitively inhibiting the ATPase active site, distinct from the fluoroquinolone binding site.

Computational Workflow & Protocol

Ligand Preparation

Objective: Generate a biologically relevant 3D conformer of the ligand.

-